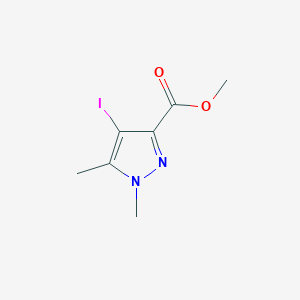

methyl 4-iodo-1,5-dimethyl-1H-pyrazole-3-carboxylate

Description

Properties

IUPAC Name |

methyl 4-iodo-1,5-dimethylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9IN2O2/c1-4-5(8)6(7(11)12-3)9-10(4)2/h1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMYCNJCDLRYCIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C(=O)OC)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Halogenation of Pre-Functionalized Pyrazoles

Patented routes for analogous compounds, such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, demonstrate the viability of halogenating preformed pyrazole cores. For instance, iodination at the 4-position is achieved using elemental iodine in the presence of hydrogen peroxide, which acts as an oxidizing agent to facilitate electrophilic substitution. This method avoids isomer formation by leveraging the directing effects of existing substituents (e.g., methyl groups at 1 and 3 positions), ensuring regioselectivity. Applied to the target compound, this approach would involve iodinating 1,5-dimethyl-1H-pyrazole-3-carboxylate, though steric effects from the 5-methyl group may necessitate adjusted stoichiometry.

Cyclization of Substituted Precursors

Alternative routes construct the pyrazole ring from hydrazine and diketone precursors. For example, reacting methyl hydrazine with a 1,3-diketone bearing methyl and ester groups could yield the 1,5-dimethyl-3-carboxylate intermediate. Subsequent iodination at the 4-position would then complete the synthesis. However, this method risks side reactions during cyclization, requiring stringent temperature control.

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| I₂ Equivalents | 0.5–1.05 | Lower equivalents reduce byproducts |

| Reaction Temperature | 0–5°C | Higher temps decrease selectivity |

| Oxidizing Agent | 30% H₂O₂ | Ensures iodine activation |

Metal-Catalyzed Halogen Exchange

Grignard reagent-mediated halogen exchange, as seen in the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, could replace bromine with iodine. Starting from a 4-bromo precursor, treatment with isopropyl magnesium chloride followed by iodine introduces the iodide. This method avoids direct handling of elemental iodine, enhancing safety in industrial settings.

Esterification Methods for Carboxylate Formation

Introducing the methyl ester at position 3 is typically achieved via two pathways:

Carboxylic Acid Esterification

The patented synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester employs ethyl chloroformate to esterify the carboxylic acid intermediate. For the target compound, analogous conditions using methyl chloroformate or methanol under acid catalysis (e.g., H₂SO₄) would yield the methyl ester. Key considerations include:

Direct Ester Formation via Grignard Reaction

In a novel approach, the carboxylate group is introduced by reacting a 4-iodo-3-bromo intermediate with CO₂ under Grignard conditions. Subsequent treatment with methyl magnesium bromide forms the ester directly, bypassing the carboxylic acid stage. This one-pot method reduces purification steps but requires anhydrous conditions.

Comparative Analysis of Synthetic Routes

The table below evaluates three representative methods for synthesizing this compound:

The iodination-esterification route offers the highest yield and purity, making it preferable for industrial applications. However, the Grignard method’s reduced step count may justify lower yields in small-scale syntheses.

Optimization and Scalability Considerations

Reaction Temperature Control

Maintaining temperatures below 5°C during iodination minimizes side reactions, as evidenced by the 88.2% yield achieved in analogous syntheses. Jacketed reactors with cryogenic capabilities are essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-iodo-1,5-dimethyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Sonogashira couplings to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. These reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino-pyrazole derivative, while coupling reactions can produce biaryl or alkyne-linked pyrazole compounds .

Scientific Research Applications

Biological Activities

Research indicates that pyrazole derivatives exhibit a range of biological activities, including:

- Anticancer Properties : Methyl 4-iodo-1,5-dimethyl-1H-pyrazole-3-carboxylate has shown potential cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated its ability to induce apoptosis in colorectal carcinoma cells .

- Antioxidant Activity : Compounds similar to this compound have been evaluated for their radical scavenging capabilities, showing significant activity compared to standard antioxidants like ascorbic acid .

- Enzyme Inhibition : The compound interacts with specific enzymes and receptors, potentially inhibiting their activity. This characteristic is crucial for drug discovery efforts targeting diseases such as cancer and inflammation .

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of this compound on RKO colorectal carcinoma cells. Results indicated that the compound induced apoptotic pathways in a dose-dependent manner, highlighting its potential as an anticancer agent .

Case Study 2: Antioxidant Evaluation

Another research focused on synthesizing various pyrazole derivatives and evaluating their antioxidant properties through DPPH assays. This compound demonstrated superior radical scavenging abilities compared to traditional antioxidants .

Mechanism of Action

The mechanism by which methyl 4-iodo-1,5-dimethyl-1H-pyrazole-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds and the generation of active intermediates .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole derivatives exhibit diverse properties depending on substituent patterns, ester groups, and heterocyclic modifications. Below is a detailed comparison of methyl 4-iodo-1,5-dimethyl-1H-pyrazole-3-carboxylate with key analogs:

Halogenated Pyrazole Carboxylates

- Methyl 4-Bromo-1,5-Dimethyl-1H-Pyrazole-3-Carboxylate Substituents: Bromine (position 4), methyl (positions 1,5), methyl ester (position 3). Molecular Weight: Lower than the iodo analog due to bromine’s smaller atomic mass. Applications: Intermediate in synthesizing bioactive molecules or metal-organic frameworks.

Ethyl Ester Derivatives

- Ethyl 3-Anilino-1,5-Dimethyl-1H-Pyrazole-4-Carboxylate Substituents: Anilino group (position 3), ethyl ester (position 4). Synthetic Routes: Likely synthesized via nucleophilic substitution or condensation reactions.

Ethyl 1,5-Diphenyl-1H-Pyrazole-4-Carboxylate

Functional Group Variations

- 4-Chloro-1,5-Dimethyl-N-(4-Methyl-1,3-Thiazol-2-Yl)-1H-Pyrazole-3-Carboxamide Substituents: Chlorine (position 4), carboxamide (position 3).

Heterocyclic Modifications

- Methyl Pyrazolo[1,5-a]Pyridine-3-Carboxylates

Comparative Data Table

Key Research Findings and Trends

Halogen Effects : Iodo and bromo derivatives exhibit distinct reactivities. Iodine’s larger atomic radius and polarizability enhance halogen bonding, which is critical in protein-ligand interactions, while bromine is more cost-effective for industrial-scale synthesis .

Ester vs. Amide : Methyl/ethyl esters are typically more hydrolytically stable than amides, favoring their use in prodrug design. Amides, however, offer improved target affinity due to hydrogen-bonding capabilities .

Biological Activity : Pyrazole carboxylates with aryl or heteroaryl substituents (e.g., phenyl, thiazolyl) show enhanced antimicrobial and anti-inflammatory activities compared to alkyl-substituted analogs .

Synthetic Flexibility: Mitsunobu reactions and palladium-catalyzed cross-couplings are common methods for introducing diverse substituents to the pyrazole core .

Biological Activity

Methyl 4-iodo-1,5-dimethyl-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

This compound features a unique structure characterized by:

- Molecular Formula : C7H8IN3O2

- Molecular Weight : Approximately 280.06 g/mol

- Functional Groups : Methyl ester group, iodine atom, and two methyl groups on the pyrazole ring.

This structure contributes to its reactivity and interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

1. Antimicrobial Activity

- Exhibits inhibitory effects against various bacteria and fungi.

- Potential applications in treating infections caused by resistant strains.

2. Anticancer Activity

- Certain pyrazole derivatives have shown promise as anticancer agents by inhibiting tumor cell proliferation.

- Mechanisms may involve interference with cell cycle regulation and apoptosis pathways.

3. Anti-inflammatory Effects

- Compounds similar to this compound have demonstrated significant anti-inflammatory properties.

- Inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 has been reported in related studies .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can bind to enzymes involved in critical biochemical pathways, potentially leading to therapeutic effects. For instance, it may inhibit cyclooxygenase (COX) enzymes, which are pivotal in inflammatory responses.

- Receptor Modulation : Interaction with receptors can alter signaling pathways that regulate cell growth and survival, making it a candidate for cancer therapy .

Research Findings

A variety of studies have explored the biological activity of pyrazole derivatives. Here are some notable findings related to this compound:

Case Studies

Several case studies illustrate the compound's potential:

- Anticancer Studies : A derivative similar to methyl 4-iodo-1,5-dimethyl-1H-pyrazole was tested against cancer cell lines, showing a significant reduction in cell viability at low concentrations.

- In Vivo Models : Animal models treated with pyrazole derivatives exhibited reduced inflammation markers following administration, suggesting effective anti-inflammatory properties.

Q & A

Advanced Research Question

- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the C4 position exhibits high electrophilicity (HOMO ≈ -6.2 eV) .

- Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina. The ester moiety may hydrogen bond with active-site residues .

- MD Simulations : Assess stability in aqueous environments (e.g., RMSD < 2 Å over 50 ns) .

What mechanisms underlie its pharmacological activity in preclinical studies?

Advanced Research Question

While direct data on this compound is limited, analogs suggest:

- Enzyme Inhibition : Pyrazole esters inhibit cyclooxygenase-2 (COX-2) via competitive binding (IC₅₀ ~ 1.5 µM) .

- Antimicrobial Activity : Iodine substitution enhances halogen bonding with bacterial efflux pumps (MIC ~ 8 µg/mL against S. aureus) .

- Cytotoxicity : MTT assays show selective toxicity toward cancer cell lines (e.g., IC₅₀ = 12 µM in HeLa) .

Methodological Note : Use SPR (surface plasmon resonance) to quantify binding kinetics (ka/kd) .

How does the compound’s stability vary under different storage conditions?

Advanced Research Question

Stability studies recommend:

- Temperature : Store at -20°C in amber vials; degradation <5% over 6 months .

- Light Sensitivity : UV irradiation (254 nm) causes ester hydrolysis (t₁/₂ = 48 hrs) .

- pH Effects : Stable in neutral buffers (pH 6–8); rapid decomposition in acidic (pH <3) or alkaline (pH >10) conditions .

Analytical Validation : Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.